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Compound of Interest

Compound Name: FLTX1

Cat. No.: B10824559

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLTX1 is a novel, fluorescently labeled derivative of tamoxifen, a well-established selective
estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive (ER+)
breast cancer. This document provides a comprehensive technical overview of FLTX1, detailing
its chemical structure, physicochemical and pharmacological properties, and the experimental
methodologies used for its characterization. Its unique combination of potent antiestrogenic
activity, fluorescent properties, and a favorable in vivo profile makes it a valuable tool for
research and a potential candidate for further drug development.

Chemical Structure and Identification

FLTX1 is synthesized by the covalent attachment of a 7-nitro-2,1,3-benzoxadiazole (NBD)
fluorophore to the N-demethylated form of tamoxifen.[1] This modification allows for the
visualization and tracking of the molecule within cellular systems.
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Identifier Value

N-[2-[4-[(12)-1,2-Diphenyl-1-buten-1-
IUPAC Name yl]phenoxy]ethyl]-N-methyl-7-nitro-2,1,3-

benzoxadiazol-4-amine

CAS Number 1481401-71-1

Chemical Formula Cs1H28N40a4

Molecular Weight 520.58 g/mol

InChl Key UKSXWLGSDIHAEK-WCTVFOPTSA-N
SMILES O=--INVALID-LINK--[O-]

Physicochemical Properties

A summary of the known physicochemical properties of FLTX1 is presented below.

Property Value Reference
Solubility Soluble in DMSO [2]
Fluorescence Excitation Max 476 nm [1]
Fluorescence Emission Max 527 nm [1]

Pharmacological Properties

FLTX1 retains the antiestrogenic properties of its parent compound, tamoxifen, while exhibiting
a distinct pharmacological profile, most notably the absence of uterine agonistic effects.

In Vitro Activity
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Parameter Cell Line Value Reference
ER Binding Affinity ]

Rat Uterine Cytosol 87.5nM [2]
(ICs0)
Antiestrogenic Activity

MCF-7 1.74 pM
(ICs0)
Antiestrogenic Activity

T47D-KBluc 0.61 uM
(ICs0)

Dose-dependent

MCF-7 Cell _

MCF-7 reduction (0.01-10

Proliferation

uM)

In Vivo Activity

Studies in animal models have demonstrated the antiestrogenic effects of FLTX1 while

highlighting its lack of the undesirable uterotrophic effects associated with tamoxifen.

Animal Model Dosage

Effect Reference

Immature female CD-
0.01-1 mg/kg/day (s.c.

1 mice and Sprague-
for 3 days)

Dawley rats

Lacked estrogenic
uterotrophic,
hyperplasic, and
hypertrophic effects.
Failed to alter basal
proliferating cell
nuclear antigen

immunoreactivity.

Rat uterine model Lower doses

Antagonistic activity
comparable to

tamoxifen.

Rat uterine model Highest dose

Only estrogenic

uterotrophy observed.

Signaling Pathways and Mechanism of Action
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FLTX1 exerts its primary pharmacological effect through competitive antagonism of the
estrogen receptor. Upon entering the cell, FLTX1 binds to the ligand-binding domain (LBD) of
ERa. This binding event prevents the binding of the natural ligand, 173-estradiol, and induces a
conformational change in the receptor. The bulky NBD moiety on FLTX1 is thought to sterically
hinder the recruitment of coactivators necessary for the transcription of estrogen-responsive
genes, leading to the observed antiestrogenic effects.

Interestingly, competition studies have shown that while FLTX1 binding is completely displaced
by unlabeled tamoxifen, it is only partially displaced by estradiol. This suggests the existence of
non-ER-related triphenylethylene-binding sites that FLTX1 may interact with, a phenomenon
also observed with tamoxifen.

Below is a diagram illustrating the proposed mechanism of action of FLTX1.
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Click to download full resolution via product page
Caption: Proposed mechanism of FLTX1 as an estrogen receptor antagonist.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of FLTX1

The synthesis of FLTX1 is a two-step process starting from tamoxifen.

Step 1: N-demethylation of Tamoxifen

o Treat tamoxifen with ethyl chloroformate.

o Reflux the reaction mixture in dichloroethane to yield N-demethyltamoxifen.
Step 2: Covalent Bonding of NBD

o Treat the resulting N-demethyltamoxifen with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-CI)
in methanol.

e This reaction yields the final product, FLTX1.
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FLTX1 Synthesis Workflow

N-demethylation
(Ethyl chloroformate, dichloroethane, reflux)

N-demethyltamoxifen

NBD Coupling
(NBD-CI, methanol)

Click to download full resolution via product page

Caption: Workflow for the chemical synthesis of FLTX1.

Estrogen Receptor Competitive Binding Assay

This assay is performed to determine the binding affinity of FLTX1 to the estrogen receptor.

o Prepare enriched estrogen receptor preparations from the uterine cytosol fraction of mature
female Sprague-Dawley rats.

e Incubate aliquots of the cytosol (100 pL) with 5 nM [3H]Ez (radiolabeled estradiol).

e Add increasing concentrations of non-radioactive FLTX1 or tamoxifen (0.1 nM to 100 uM) to
the incubation mixture.
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Incubate for 18 hours at 4°C.

Add 200 pL of a dextran-coated charcoal suspension to each tube to separate bound from
free radioligand.

Incubate for 10 minutes.

Centrifuge the suspensions at 3000 x g for 10 minutes.

Measure the radioactivity in the supernatant to determine the amount of bound [3H]E-.

Calculate the ICso value, which is the concentration of the test compound that displaces 50%
of the radiolabeled ligand.

MCF-7 Cell Proliferation Assay

This assay evaluates the effect of FLTX1 on the proliferation of ER+ breast cancer cells.

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of
culture medium.

Incubate for 24 hours.

Treat the cells with various concentrations of FLTX1 (e.g., 0.01, 0.1, 1, 5, 10 uM) or a vehicle
control.

For antiestrogenic activity assessment, pre-treat cells with FLTX1 for 24 hours before adding
17B-estradiol (E-2).

Incubate the cells for 6 days.

Assess cell proliferation using a standard method such as the MTT, SRB, or BrdU assay.

Rodent Uterotrophic Bioassay

This in vivo assay is used to assess the estrogenic or anti-estrogenic effects of a compound on

the uterus.

Use immature female rats (e.g., 21-22 days old) or ovariectomized adult female rats or mice.
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o Administer the test compound (FLTX1) or a vehicle control daily for three consecutive days
via subcutaneous injection or oral gavage.

» On the fourth day, euthanize the animals and carefully dissect the uteri.
e Measure both the wet and blotted uterine weights.

e Anincrease in uterine weight compared to the control group indicates an estrogenic effect,
while a lack of increase in the presence of an estrogen challenge indicates an anti-
estrogenic effect.

Conclusion

FLTX1 is a promising molecule for the study of estrogen receptor biology and the development
of novel antiestrogenic therapies. Its intrinsic fluorescence provides a powerful tool for cellular
and molecular investigations, while its potent antiestrogenic activity, coupled with a lack of
uterine agonism in preclinical models, suggests a potentially improved safety profile compared
to tamoxifen. The detailed chemical, pharmacological, and methodological information provided
in this guide serves as a valuable resource for researchers and drug development
professionals interested in leveraging the unique properties of FLTX1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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